molecular formula C28H22N2O2 B5141419 N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide

Cat. No. B5141419
M. Wt: 418.5 g/mol
InChI Key: HNAJJZQIFLEGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide, commonly known as BBDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBDA is a member of the acetamide family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BBDA is not fully understood. However, it has been suggested that BBDA may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. BBDA may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBDA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BBDA has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. Additionally, BBDA has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress.

Advantages and Limitations for Lab Experiments

BBDA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, BBDA has been found to have low toxicity in animal models. However, one limitation is that BBDA has poor solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of BBDA and its potential applications in scientific research.

Future Directions

There are several future directions for research on BBDA. One area of research could focus on the development of new synthesis methods for BBDA that improve its solubility in water. Another area of research could focus on the mechanism of action of BBDA and how it interacts with specific enzymes and pathways in the body. Additionally, more research is needed to determine the potential applications of BBDA in the treatment of various diseases, such as cancer and inflammation.
In conclusion, BBDA is a chemical compound that has potential applications in scientific research. It has been found to have anti-inflammatory, antitumor, and antioxidant properties. BBDA has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research is needed to fully understand the mechanism of action of BBDA and its potential applications in scientific research.

Synthesis Methods

BBDA can be synthesized using several methods, including the reaction of 2-amino-5-bromo-benzoxazole with 4-bromo-benzyl chloride, followed by reaction with 2,2-diphenylacetic acid. Another method involves the reaction of 2-amino-5-bromo-benzoxazole with 4-bromo-benzaldehyde, followed by reaction with 2,2-diphenylacetic acid. Both methods result in the formation of BBDA as a white crystalline solid.

Scientific Research Applications

BBDA has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antitumor, and antioxidant properties. BBDA has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, BBDA has been found to protect against oxidative stress and cell damage.

properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2/c31-27(26(21-9-3-1-4-10-21)22-11-5-2-6-12-22)29-19-20-15-17-23(18-16-20)28-30-24-13-7-8-14-25(24)32-28/h1-18,26H,19H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAJJZQIFLEGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide

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